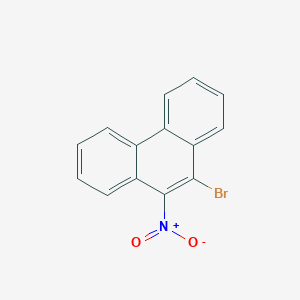

9-Bromo-10-nitrophenanthrene

Description

Significance within Substituted Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Substituted PAHs are a cornerstone of modern chemical research, offering a versatile platform for the development of new materials and the study of fundamental chemical processes. The introduction of substituents like bromine and nitro groups onto the phenanthrene (B1679779) core dramatically alters the electronic properties and reactivity of the parent molecule.

The bromine atom, a halogen, is an electron-withdrawing group that can also participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity allows for the further elaboration of the phenanthrene structure, enabling the synthesis of more complex molecules with tailored properties. For instance, bromo-substituted anthracenes, which are structurally related to phenanthrenes, are used as precursors in the synthesis of novel luminescent compounds. nih.gov The bromo-substituent also influences the regioselectivity of further reactions, as seen in the Diels-Alder reactions of 9-bromoanthracene. researchgate.net

The nitro group is a strong electron-withdrawing group that significantly impacts the electronic and photophysical properties of the aromatic system. Nitro-PAHs are known for their distinct photochemical behavior. For example, the photolysis of 9-nitroanthracene (B110200) leads to the formation of 9,10-anthraquinone, proceeding through a nitrite (B80452) intermediate. mdpi.comresearchgate.net This reactivity highlights the potential of nitro-substituted PAHs as precursors in complex chemical transformations. Furthermore, the presence of a nitro group is crucial in certain synthetic strategies, such as the Barton-Zard reaction for the synthesis of indole (B1671886) derivatives from nitroarenes. rsc.org

The combination of both a bromo and a nitro group on the phenanthrene skeleton in 9-bromo-10-nitrophenanthrene suggests a molecule with unique reactivity. The interplay between these two functional groups could lead to novel chemical transformations and the synthesis of unique molecular architectures. The electron-withdrawing nature of both substituents would render the aromatic rings electron-deficient, influencing their susceptibility to nucleophilic aromatic substitution reactions.

Interdisciplinary Relevance in Contemporary Chemical Science

The unique structural and electronic features of this compound position it as a compound of interest across multiple scientific disciplines.

In materials science , substituted phenanthrenes are investigated for their applications in optoelectronics, including their use in the design of dye-sensitized solar cells and as components of advanced semiconducting materials. chemsrc.comnih.gov The presence of heavy atoms like bromine can enhance intersystem crossing, a property that is valuable in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). The strong dipole moment introduced by the nitro group can also be exploited to tune the solid-state packing and charge-transport properties of organic materials.

From an environmental science perspective, halogenated and nitrated PAHs are recognized as significant environmental contaminants. researchgate.netnih.govcopernicus.org They can be formed through incomplete combustion processes and the atmospheric photo-oxidation of parent PAHs. copernicus.orgaaqr.org Studies have shown that nitrated PAHs can exhibit higher toxicity and mutagenicity than their parent compounds. researchgate.netaaqr.org Therefore, understanding the chemical properties and reactivity of compounds like this compound is crucial for assessing their environmental fate and potential toxicological impact.

In synthetic organic chemistry , this compound serves as a versatile building block. The bromine atom can be readily displaced or used as a handle for cross-coupling reactions to introduce new functional groups. The nitro group can be reduced to an amino group, opening up another avenue for derivatization and the synthesis of nitrogen-containing heterocyclic compounds fused to the phenanthrene core. conicet.gov.ar The synthesis of substituted phenanthrenes can be achieved through various methods, including the intramolecular condensation of biphenyl (B1667301) derivatives and the photocyclodehydrogenation of stilbenes. thieme-connect.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₈BrNO₂ |

| Molecular Weight | 302.123 g/mol chemsrc.com |

| CAS Number | 17024-21-4 chemsrc.com |

| Appearance | Pale yellow needles |

| Melting Point | 202-206 °C |

| LogP | 5.18690 chemsrc.com |

| PSA (Polar Surface Area) | 45.82000 Ų chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-bromo-10-nitrophenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(17)18/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJCHUVWJCDJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 9 Bromo 10 Nitrophenanthrene

Established Synthetic Pathways to Halogenated and Nitrated Phenanthrene (B1679779) Cores

The most direct and established methods for introducing halogen and nitro groups onto a phenanthrene core are electrophilic aromatic substitution reactions. numberanalytics.comwikipedia.org The phenanthrene molecule has varying electron densities across its structure, making certain positions more susceptible to electrophilic attack. The C9 and C10 positions are the most reactive sites for such substitutions due to the ability of the resulting carbocation intermediate (arenium ion) to preserve aromatic sextets in two of the three rings, leading to greater stability. copbela.org

Standard electrophilic substitution reactions on unsubstituted phenanthrene are well-documented. numberanalytics.comnoteskarts.com

| Reaction | Reagents | Primary Product | Reference(s) |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 9-Nitrophenanthrene (B1214095) | numberanalytics.comnoteskarts.com |

| Bromination | Bromine (Br₂) / Catalyst (e.g., FeBr₃) | 9-Bromophenanthrene (B47481) | numberanalytics.comwikipedia.org |

| Friedel-Crafts Acylation | Acyl Chloride / Aluminum Chloride (AlCl₃) | 9-Acylphenanthrene | numberanalytics.comnoteskarts.com |

| Sulfonation | Concentrated Sulfuric Acid (H₂SO₄) | Phenanthrene-2-sulfonic acid & Phenanthrene-3-sulfonic acid | wikipedia.org |

This table presents common electrophilic substitution reactions on phenanthrene and their typical outcomes.

When the phenanthrene core is already substituted, the regioselectivity of subsequent functionalization is governed by the electronic and steric properties of the existing substituent. numberanalytics.com The synthesis of a disubstituted phenanthrene like 9-Bromo-10-nitrophenanthrene requires a sequential introduction of the bromo and nitro groups. The order of these steps is critical for achieving the desired 9,10-substitution pattern.

The directing effects of substituents play a crucial role. For instance, in benzo[c]phenanthrenes, it has been demonstrated that the regioselectivity of nitration and bromination is strongly controlled by existing substituents like methoxy (B1213986) groups, which direct electrophilic attack to specific positions. figshare.comnih.gov This principle of substituent-directed reactivity is fundamental to designing a synthetic route to this compound.

The strategic synthesis of this compound hinges on the controlled, sequential addition of the bromine atom and the nitro group. Two primary pathways can be considered: the nitration of 9-bromophenanthrene or the bromination of 9-nitrophenanthrene.

Nitration of 9-Bromophenanthrene: The initial step is the electrophilic bromination of phenanthrene to yield 9-bromophenanthrene. wikipedia.orgcopbela.org The bromine atom is an ortho-, para-directing group, although it is deactivating. In the context of the 9-position on the phenanthrene ring, the C10 position is electronically favored for subsequent electrophilic attack. Therefore, the nitration of 9-bromophenanthrene is the most plausible route to afford this compound.

Bromination of 9-Nitrophenanthrene: The alternative begins with the nitration of phenanthrene to form 9-nitrophenanthrene. noteskarts.comslideshare.net The nitro group is a powerful deactivating and meta-directing group. Consequently, introducing a bromine atom via electrophilic substitution would direct it to positions "meta" to C9 (such as C2, C4, C5, or C7), not the desired C10 position.

Studies on the competitive bromination and nitration of deactivated aromatic systems, such as dinitrophenanthrenequinones, show that nitration tends to occur on moderately deactivated rings, while bromination can proceed on more strongly deactivated rings. scirp.orgscirp.org This supports the strategy of nitrating the less deactivated 9-bromophenanthrene over brominating the more strongly deactivated 9-nitrophenanthrene to achieve the 9,10-disubstituted product.

Regioselective Functionalization of Phenanthrene Derivatives

Advanced Catalytic Approaches in Phenanthrene Derivatization

Beyond classical electrophilic substitution, advanced catalytic methods offer powerful alternatives for constructing and functionalizing the phenanthrene skeleton. benthamscience.com These methods can provide access to complex substitution patterns that are difficult to achieve through traditional means.

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. benthamscience.comresearchgate.net For phenanthrene systems, palladium-catalyzed reactions like the Heck reaction have been employed to synthesize a variety of derivatives, including alkylphenanthrenes and dihydrophenanthrenes. espublisher.com

A potential cross-coupling strategy for this compound could start from 9,10-dibromophenanthrene. A selective mono-substitution using a nitrogen-containing coupling partner could be envisioned. While direct C-NO₂ bond formation via cross-coupling is uncommon, related transformations such as the synthesis of an amino group followed by oxidation could provide an indirect route. Such methods offer high modularity but require careful control of reaction conditions to ensure selectivity.

Dearomatization reactions temporarily disrupt the aromatic system of the phenanthrene core, allowing for functionalization reactions that are otherwise inaccessible, followed by a re-aromatization step. nih.gov This strategy can convert simple, planar arenes into complex, three-dimensional structures. thieme-connect.denih.gov

Visible-light-mediated photochemical dearomatization is an emerging technique. nih.gov For example, an arenophile can undergo a [4+2] photocycloaddition with phenanthrene. chimia.ch The resulting non-aromatic cycloadduct can be functionalized, and subsequent fragmentation or retro-cycloaddition can regenerate the aromatic phenanthrene core, now bearing new substituents. nih.govchimia.ch While powerful, these multi-step pathways are considerably more complex than direct electrophilic substitution and represent a more advanced, and less direct, synthetic approach.

Transition-Metal-Mediated Cross-Coupling Reactions

Chemo- and Regioselectivity Control in Multisubstituted Systems

Controlling chemo- and regioselectivity is the paramount challenge in synthesizing multisubstituted phenanthrenes. numberanalytics.com Selectivity is determined by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. numberanalytics.comfigshare.com

In electrophilic substitutions, the inherent directing properties of substituents on the ring are the primary controlling factor. For catalytic reactions, the choice of catalyst and ligands is crucial. For example, in palladium-catalyzed Heck reactions, the use of specific ligands like 2,9-dimethylphenanthroline can reverse the typical regioselectivity of the C-C bond formation. organic-chemistry.org Reaction parameters such as temperature and solvent can also be modulated to favor one regioisomer over another. beilstein-journals.org A comprehensive understanding and manipulation of these factors are essential for the rational design of synthetic routes to complex molecules like this compound.

| Controlling Factor | Influence on Synthesis | Example Application | Reference(s) |

| Substituent Effects | Directs incoming electrophiles to specific positions (ortho, meta, para). | Nitration of 9-bromophenanthrene is directed to the C10 position. | numberanalytics.comnih.gov |

| Catalyst/Ligand Choice | Can alter the inherent reactivity and regioselectivity of a transformation. | Ligand choice in Pd-catalyzed reactions can favor branched over linear products. | organic-chemistry.org |

| Reaction Temperature | Can influence reaction kinetics and the stability of intermediates, affecting product distribution. | Temperature-dependent strategies can be used to selectively form different regioisomers. | beilstein-journals.org |

| Solvent | Can influence reagent solubility, stability of intermediates, and reaction rates. | Choice of polar or non-polar solvents can affect the outcome of Friedel-Crafts reactions. | numberanalytics.com |

This table summarizes key factors that control the chemo- and regioselectivity in the synthesis of multisubstituted aromatic systems.

Elucidation of Reaction Mechanisms and Photochemical Pathways

Photochemistry of Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs)

The photochemistry of nitro-PAHs is a complex field governed by the interplay of light absorption, electronic excited states, and subsequent chemical transformations. nih.govnih.gov These compounds, often formed from the atmospheric reactions of parent PAHs with nitrogen oxides, are of significant interest due to their persistence and reactivity in the environment. nih.govjst.go.jp

Mechanistic Investigations of Photoinduced Transformations in Aromatic Systems

Photoinduced transformations in aromatic systems, including nitro-PAHs, are initiated by the absorption of light, typically in the UVA and visible regions, which elevates the molecule to an excited electronic state. nih.gov The subsequent reactions can proceed through various pathways, including rearrangements, oxidations, and interactions with other molecules. nih.govacs.org For nitro-PAHs, a key reaction pathway involves the rearrangement of the nitro group to a nitrite (B80452), which can then lead to the formation of other products. researchgate.netmdpi.com This process is often initiated from an excited triplet state of the molecule. acs.org

Recent mechanistic studies have highlighted the role of single electron transfer (SET) processes in initiating these transformations. rsc.orgnih.gov Upon photoexcitation, an electron can be transferred from the aromatic system, creating a radical cation and initiating a cascade of reactions. nih.govrsc.org The specific products formed depend on the reaction conditions, including the solvent and the presence of oxygen. nih.gov

Influence of Molecular Conformation and Substituent Orientation on Photoreactivity

The three-dimensional structure of a nitro-PAH, particularly the orientation of the nitro group relative to the aromatic rings, plays a crucial role in determining its photoreactivity. nih.govnih.gov Steric hindrance from adjacent hydrogen atoms can force the nitro group to twist out of the plane of the aromatic system. nih.gov This perpendicular orientation has been shown to significantly influence the rate and mechanism of photochemical reactions. nih.govresearchgate.net

For instance, nitro-PAHs with a nitro group perpendicular to the aromatic ring, such as 9-nitroanthracene (B110200), tend to undergo a rapid rearrangement to a nitrite intermediate upon photolysis. nih.govresearchgate.net This is in contrast to compounds where the nitro group is more coplanar with the aromatic system, which are often more resistant to photochemical degradation. nih.gov The presence of other substituents, such as the bromine atom in 9-bromo-10-nitrophenanthrene, can further influence the electronic properties and steric environment of the molecule, thereby affecting its photoreactivity.

Role of Excited States and Radical Intermediates in Photoreactions

The photoreactions of nitro-PAHs proceed through short-lived, high-energy species known as excited states and radical intermediates. nih.govacs.org Upon absorbing light, a molecule is promoted to a singlet excited state (S1), which can then undergo intersystem crossing to a longer-lived triplet excited state (T1). nih.govwalshmedicalmedia.com Both singlet and triplet states can be the precursors to chemical reactions.

Electrochemical Behavior and Redox Mechanisms of Nitrated and Halogenated Aromatics

The electrochemical properties of nitrated and halogenated aromatic compounds, such as this compound, provide valuable insights into their reactivity, particularly their ability to participate in electron transfer reactions.

Electron Transfer Processes and Redox Potentials

Electron transfer is a fundamental process in the chemistry of many organic compounds. For aromatic systems, the ease with which they can be oxidized (lose an electron) or reduced (gain an electron) is quantified by their redox potentials. cdnsciencepub.com The presence of electron-withdrawing groups, such as a nitro group, generally makes the compound easier to reduce, while halogens can also influence the redox behavior. scielo.brscielo.br

The mechanism of aromatic nitration itself has been a subject of debate, with evidence suggesting that for more reactive aromatics, an electron transfer step from the aromatic compound to the nitrating agent can be thermodynamically favorable. rsc.orgacs.org This highlights the importance of electron transfer in the chemistry of nitrated aromatics. In the case of halogenated aromatics, electrochemical reduction often leads to the cleavage of the carbon-halogen bond. unifi.itprovectusenvironmental.com

Voltammetric Characterization of Electrochemical Pathways

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. mdpi.com By applying a varying potential to an electrode and measuring the resulting current, one can determine the reduction and oxidation potentials of a compound and gain information about the stability of the resulting radical ions and the kinetics of electron transfer. mdpi.comacs.org

For halogenated aromatic compounds, cyclic voltammetry can reveal the potential at which the carbon-halogen bond is cleaved. unifi.itresearchgate.net In the case of molecules with multiple redox-active groups, such as this compound, voltammetric studies can help to dissect the individual reduction steps of the nitro group and the bromo-aromatic system. The electrochemical profile of such a compound is expected to be complex, reflecting the contributions of both the nitrated and halogenated portions of the molecule. scielo.brscielo.br

Thermal Reaction Pathways and Chemical Transformations

The chemical reactivity of this compound allows for its transformation into various intermediates, which are valuable in the synthesis of more complex molecules, particularly for applications in materials science such as organic light-emitting diodes (OLEDs).

One significant transformation involves a lithium-halogen exchange followed by borylation. In a typical procedure, this compound is treated with n-butyllithium in a dehydrated tetrahydrofuran (B95107) (THF) solvent under an argon atmosphere at low temperatures, such as -40°C. patsnap.com This step facilitates a lithium-halogen exchange, replacing the bromine atom with a lithium atom. The resulting organolithium intermediate is then reacted with trimethyl borate (B1201080). patsnap.com This reaction is carefully controlled, often by cooling to -78°C before the dropwise addition of the borate ester. patsnap.com Following an acidic workup, this pathway leads to the formation of (10-nitrophenanthren-9-yl)boronic acid. This intermediate is particularly useful for subsequent cross-coupling reactions, such as the Suzuki reaction. patsnap.com

For instance, the (10-nitrophenanthren-9-yl)boronic acid intermediate can be coupled with a halogenated pyrimidine, like 4-bromo-2,6-dichloropyrimidine, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium (B116648) in the presence of a base like sodium hydroxide. patsnap.com This Suzuki coupling reaction proceeds under reflux conditions and results in the formation of a new carbon-carbon bond, yielding a complex pyrimidine-phenanthrene derivative. patsnap.com

Table 1: Reaction Data for the Transformation of this compound

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

Electrophilic Aromatic Substitution and Related Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In the context of phenanthrene (B1679779) and its derivatives, the 9- and 10-positions are generally the most reactive sites for electrophilic attack due to the higher electron density at these positions compared to others on the aromatic framework. scribd.com The synthesis of this compound itself serves as a prime example of an electrophilic aromatic substitution reaction, specifically, the nitration of a pre-functionalized phenanthrene ring.

The synthesis can be achieved through the nitration of 9-Bromoanthracene. It is important to note that while the target compound is a phenanthrene, the starting material cited in this synthesis is an anthracene (B1667546) derivative. The reaction employs a nitrating agent under specific conditions to introduce a nitro (-NO₂) group onto the aromatic core. chemicalbook.com One documented method involves reacting 9-Bromoanthracene with sodium nitrate (B79036) and acetic anhydride (B1165640) in the presence of trifluoroacetic acid. chemicalbook.com This reaction is conducted under an inert atmosphere using the Schlenk technique and yields this compound. chemicalbook.com

The mechanism of such nitration reactions typically involves the in-situ generation of a potent electrophile, such as the nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich π-system of the aromatic ring. researchgate.net For a 9-substituted anthracene, the incoming electrophile is directed to the 10-position. The reaction proceeds through a cationic intermediate, often referred to as a Wheland intermediate or sigma complex, which subsequently loses a proton to restore aromaticity, resulting in the final substituted product. researchgate.net The presence of the bromine atom at the 9-position deactivates the ring slightly but directs the incoming nitro group to the adjacent 10-position.

Table 2: Synthesis of this compound via Electrophilic Nitration

| Starting Material | Reagents | Reaction Time | Conditions | Product | Yield | Reference |

|---|

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 9-Bromo-10-nitrophenanthrene, a complete NMR analysis would unambiguously confirm the connectivity of atoms and the substitution pattern on the phenanthrene (B1679779) core.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show signals for the eight aromatic protons. Due to the asymmetry of the molecule, all eight protons would be chemically non-equivalent and should, in principle, appear as distinct signals. The electron-withdrawing effects of the nitro group and the bromine atom would cause protons on the same ring (H-1, H-8) and adjacent rings to shift downfield. The signals would appear as complex multiplets due to proton-proton (spin-spin) coupling.

The ¹³C NMR spectrum would be expected to display 14 distinct signals, corresponding to each unique carbon atom in the molecule. The two carbons directly attached to the bromo (C-9) and nitro (C-10) groups would be significantly deshielded and their signals shifted downfield. The chemical shifts of the other twelve aromatic carbons would provide further confirmation of the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the presence of specific functional groups.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group. Specifically, strong asymmetric and symmetric stretching vibrations for the N-O bonds are expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The spectrum would also show characteristic C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹ and various C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. A C-Br stretching vibration would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, would also be useful. Aromatic ring stretching modes often give strong signals in Raman spectra. The symmetric stretch of the nitro group would also be Raman active.

Electronic Absorption and Emission Spectroscopy

These techniques provide information about the electronic structure and photophysical properties of a molecule.

UV-Visible Spectrophotometry for Electronic Transitions

The UV-Visible absorption spectrum of this compound, recorded in a suitable solvent like dichloromethane (B109758) or acetonitrile, would show multiple absorption bands characteristic of the extended π-conjugated system of the phenanthrene core. These bands correspond to π → π* electronic transitions. The presence of the nitro and bromo substituents would be expected to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted phenanthrene.

Fluorescence Spectroscopy and Photophysical Processes

While many nitroaromatic compounds are known to have very low or no fluorescence due to efficient intersystem crossing to the triplet state, phenanthrene itself is fluorescent. The introduction of a heavy atom like bromine often enhances intersystem crossing, further quenching fluorescence. Therefore, this compound would be expected to exhibit weak fluorescence, if any. A fluorescence spectroscopy study would involve measuring the emission spectrum by exciting the compound at one of its absorption maxima. If emission is observed, further studies could determine its fluorescence quantum yield and lifetime, providing insight into the de-excitation pathways of its excited electronic states.

Solvatochromism and Solvent Effects on Optical Properties

Solvatochromism describes the change in a substance's color, or more broadly, its absorption and emission spectra, when dissolved in different solvents. This phenomenon is contingent on the differential stabilization of the ground and excited states of the molecule by the solvent. The polarity and hydrogen bonding capabilities of the solvent are key factors that influence these spectral shifts. For molecules with a significant change in dipole moment upon electronic excitation, pronounced solvatochromic effects are often observed.

In the case of this compound, the molecule possesses a large, conjugated aromatic system (the phenanthrene core) substituted with an electron-withdrawing nitro group (–NO2). This structure suggests a potential for intramolecular charge transfer (ICT) character in its electronic transitions. While specific experimental studies on the solvatochromism of this compound are not extensively detailed in the reviewed literature, the behavior of structurally related nitro-aromatic and bromo-aromatic compounds can provide insight. For instance, studies on other functionalized anthracene (B1667546) derivatives show that emission spectra can exhibit noticeable solvent effects, with shifts occurring based on solvent polarity. nih.gov In many cases involving molecules with electron-withdrawing groups, an increase in solvent polarity stabilizes the more polar ground state to a greater extent than the excited state, leading to a hypsochromic (blue) shift in the absorption or emission maximum. researchgate.net This is known as negative solvatochromism.

The photophysical properties of similar aromatic systems, such as 9,10-dicyanoanthracene, have been shown to be significantly influenced by the solvent environment. rsc.org The interaction between the solute and solvent molecules can alter the energy levels of the frontier molecular orbitals, resulting in observable shifts in UV-Vis and fluorescence spectra.

The table below lists common laboratory solvents with varying polarities, which would be suitable for a systematic study of the solvatochromic properties of this compound.

| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index |

| n-Hexane | 1.88 | 0.1 |

| Toluene | 2.38 | 2.4 |

| Dichloromethane | 9.08 | 3.1 |

| Acetone | 20.7 | 5.1 |

| Acetonitrile | 37.5 | 5.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 |

| Water | 80.1 | 10.2 |

Mass Spectrometry for Molecular and Fragment Ion Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (C₁₄H₈BrNO₂), the exact mass is 300.97400 u. chemsrc.com

In a typical electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak. A key feature would be the isotopic pattern for bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). neu.edu.tr

The high-energy ionization process also induces fragmentation of the molecular ion. uni-saarland.de The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (–NO₂, 46 u) and the loss of nitric oxide (–NO, 30 u). nist.govlibretexts.org The loss of the bromine atom (–Br, 79 or 81 u) is another highly probable fragmentation pathway.

A predicted fragmentation pattern is detailed in the table below.

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 301 | 303 | Molecular Ion |

| [M-NO]⁺ | 271 | 273 | Loss of Nitric Oxide |

| [M-NO₂]⁺ | 255 | 257 | Loss of Nitro Group |

| [M-Br]⁺ | 222 | 222 | Loss of Bromine Atom |

| [M-Br-CO]⁺ | 194 | 194 | Loss of Bromine and Carbon Monoxide |

| [C₁₄H₈]⁺ | 176 | 176 | Phenanthryne Cation |

X-ray Crystallography for Solid-State Architecture Determination

While a specific crystal structure for this compound was not found in the searched crystallographic databases ugr.esugr.es, analysis of related substituted aromatic compounds allows for a well-founded prediction of its solid-state architecture. Studies on similarly substituted anthracene derivatives reveal that bulky groups at the 9- and 10-positions significantly influence the molecular conformation and crystal packing. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of weak intermolecular non-covalent interactions. rsc.org For this compound, several types of interactions are expected to play a crucial role.

π-π Stacking: The large, flat phenanthrene core is conducive to π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. However, steric hindrance from the bulky substituents may lead to offset or slipped-stack arrangements rather than a direct cofacial alignment. polymer.cn

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms on neighboring molecules. A likely interaction would be a Br···O bond with an oxygen atom from the nitro group of an adjacent molecule. This type of directional interaction is a significant force in crystal engineering. rsc.org

C-H···O Interactions: Hydrogen atoms on the phenanthrene ring can form weak hydrogen bonds with the oxygen atoms of the nitro groups on nearby molecules, further stabilizing the crystal lattice.

The conformation of a molecule in the solid state is its specific three-dimensional shape. For polycyclic aromatic hydrocarbons, substitution at sterically hindered positions can induce significant distortion from planarity. In this compound, the bromine atom and the nitro group are positioned adjacent to each other on the central ring of the phenanthrene system. The steric repulsion between these two bulky groups would likely force the phenanthrene backbone to twist along its long axis.

This type of distortion is common in other 9,10-disubstituted anthracenes and phenanthrenes. researchgate.net Analysis of the crystal structures of similar molecules shows they often adopt a non-planar conformation to relieve intramolecular steric strain. polymer.cn Therefore, it is highly probable that the phenanthrene ring system in crystalline this compound is not perfectly flat but possesses a significant torsional angle, resulting in a twisted or helical molecular structure.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic nature of 9-Bromo-10-nitrophenanthrene, which governs its structure, stability, and chemical behavior.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying polycyclic aromatic hydrocarbons and their derivatives. mjcce.org.mkresearchgate.net For molecules like this compound, DFT methods, particularly those employing hybrid functionals like B3LYP, are frequently used to optimize the molecular geometry and calculate electronic properties. mjcce.org.mkiiste.org These calculations are typically performed with basis sets such as 6-31G** or 6-311G(d,p) to provide a good balance between accuracy and computational cost. iiste.orgresearchgate.net

Ab initio methods, while often more computationally demanding, can provide benchmark results. researchgate.net Both DFT and ab initio calculations have been successfully applied to determine the structural parameters, vibrational frequencies, and electronic properties of various substituted phenanthrenes and other nitroaromatic compounds. mjcce.org.mkiiste.orgresearchgate.net For instance, studies on related nitroaromatic compounds have demonstrated that DFT calculations can accurately predict molecular structures and electronic properties, which are crucial for understanding their reactivity and potential applications. researchgate.net The choice of functional and basis set is critical and is often validated against experimental data when available. mdpi.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mkmdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Computational studies on phenanthrene (B1679779) derivatives have shown that substitutions can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. mjcce.org.mkiiste.org For example, in a study of phenanthrene derivatives, the introduction of substituent groups was found to decrease the energy gap, which can enhance the conductivity of the material. iiste.org

Below is a table with representative HOMO and LUMO energy values for phenanthrene and a related nitrophenanthrene, calculated using DFT, to illustrate the effect of the nitro substitution.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenanthrene | -5.85 | -1.55 | 4.30 |

| 9-Nitrophenanthrene (B1214095) | -6.45 | -2.58 | 3.87 |

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape and dynamic behavior of molecules like this compound in various environments. acs.orgcolumbia.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a trajectory that describes how the positions and velocities of the particles evolve. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Observations

Computational methods are widely used to predict various spectroscopic parameters, which can then be correlated with experimental spectra for structure elucidation and characterization.

Time-Dependent Density Functional Theory (TD-DFT) is a common approach for predicting UV-Vis absorption spectra. faccts.de It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. faccts.de For polycyclic aromatic hydrocarbons, TD-DFT has been shown to provide results that are in good agreement with experimental data, aiding in the assignment of electronic transitions. faccts.de

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. q-chem.comrsc.org The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. q-chem.com Studies on complex organic molecules have demonstrated that DFT calculations of 1H and 13C NMR chemical shifts can be a powerful tool for identifying geometric isomers and confirming molecular structures, often with high accuracy when compared to experimental data. mdpi.com

The table below presents hypothetical predicted spectroscopic data for this compound based on typical computational results for similar compounds.

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| λmax (UV-Vis) | ~350-450 nm | TD-DFT/B3LYP |

| 1H NMR Chemical Shift (aromatic region) | δ 7.5-9.0 ppm | DFT/GIAO |

| 13C NMR Chemical Shift (aromatic region) | δ 120-150 ppm | DFT/GIAO |

Computational Mechanistic Studies in Photochemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of photochemical reactions. For nitro-polycyclic aromatic hydrocarbons like this compound, computational studies can map out the potential energy surfaces of excited states and identify reaction pathways. nih.govresearchgate.net The photochemistry of nitro-PAHs is known to be dependent on the orientation of the nitro group relative to the aromatic ring system. nih.gov

In molecules where the nitro group is forced into a perpendicular orientation due to steric hindrance, as is the case in 9-nitroanthracene (B110200), a common photochemical pathway involves a nitro-to-nitrite rearrangement in the excited triplet state. nih.govresearchgate.net This is followed by the cleavage of the O-N bond to form a phenoxy radical and a nitrogen monoxide radical. researchgate.net Subsequent reactions can lead to the formation of various photoproducts. researchgate.net Computational studies can model these steps, calculate the energy barriers, and help to rationalize the observed product distributions. Theoretical investigations into the photochemistry of 9-nitroanthracene have provided detailed insights into the relaxation and dissociation pathways following photoexcitation. acs.org

Theoretical Insights into Molecular Polarity and Induced Dipole Moments

The polarity of a molecule is determined by the distribution of electron density and is quantified by its dipole moment. imist.marsc.org For this compound, the presence of the electronegative bromine atom and the strongly electron-withdrawing nitro group results in a significant molecular dipole moment. Computational methods, such as DFT, can accurately calculate the magnitude and direction of the dipole moment. imist.ma

The dipole moment is a vector sum of individual bond moments, and its value is highly dependent on the molecular geometry. rsc.org Theoretical calculations for substituted phenanthrenes have shown that both the nature and the position of the substituents have a strong influence on the total molecular dipole moment. mjcce.org.mkresearchgate.net

Furthermore, in the presence of an external electric field, a molecule can develop an induced dipole moment, a property related to its polarizability. imist.ma Computational studies can quantify the molecular polarizability (α) and hyperpolarizability (β), which are important for understanding non-linear optical (NLO) properties. mjcce.org.mk Research on phenanthrene derivatives has indicated that such molecules can possess significant NLO characteristics, which are influenced by their dipole moments and polarizabilities. mjcce.org.mk

Below is a table showing representative calculated dipole moment and polarizability values for phenanthrene and a substituted derivative to illustrate these concepts.

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) |

|---|---|---|

| Phenanthrene | ~0.0 | ~150 |

| Substituted Phenanthrene | > 2.0 | > 160 |

Applications in Advanced Materials and Supramolecular Chemistry Research

Development of Organic Electronic Materials

9-Bromo-10-nitrophenanthrene is recognized as a useful intermediate in the broader optoelectronics field. valuates.com Its derivatives are explored for their potential in creating novel materials for various organic electronic devices, leveraging the photophysical characteristics of the phenanthrene (B1679779) scaffold.

While direct applications of this compound in commercial OPVs are not extensively documented, its role as a precursor for more complex organic molecules is significant. The phenanthrene unit is a component in various polycyclic aromatic hydrocarbons investigated for organic electronics. The functional groups of this compound allow for synthetic modifications to tune the energy levels (HOMO/LUMO) of resulting materials, a critical aspect in the design of both donor and acceptor materials for photovoltaic applications. The development of derivatives from this compound could lead to new non-fullerene acceptors, where a rigid and electron-deficient core is often a desirable structural feature.

The utility of this compound is more explicitly demonstrated in the field of OLEDs. It is classified as a raw material for OLED components and has been used as a key starting material in the synthesis of advanced luminescent molecules. patsnap.combldpharm.com

A notable example is its use in the multi-step synthesis of pyrimidoindole derivatives, which are designed as host materials for OLED devices. In a patented synthetic route, this compound is the initial reactant used to create a series of intermediates, ultimately leading to a complex heterocyclic structure tailored for electroluminescence. patsnap.com The phenanthrene moiety forms the foundational backbone of the final molecule, contributing to its thermal stability and electronic properties. The synthetic versatility allows for the introduction of various functional groups to fine-tune the emission color and efficiency of the resulting OLED device. patsnap.com

Furthermore, the core structure of phenanthrene is found in various luminescent probes. For instance, derivatives like 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde have been designed as fluorescent probes for detecting specific analytes, showcasing the potential of the phenanthrene scaffold in developing sensitive and selective luminescent systems. researchgate.net

| Research Finding | Application Area | Synthetic Role of this compound | Source |

| Synthesis of Pyrimidoindole Derivatives | Organic Light-Emitting Diodes (OLEDs) | Serves as the initial raw material in a multi-step reaction to form the core structure of a host material. patsnap.com | patsnap.com |

| Classification as OLED Material | Organic Electronics | Listed as a chemical intermediate for the synthesis of materials used in OLEDs. bldpharm.com | bldpharm.com |

Role in Organic Photovoltaics (OPVs) and Non-Fullerene Acceptors (NFAs)

Supramolecular Chemistry and Self-Assembly of Phenanthrene Derivatives

Supramolecular chemistry focuses on creating complex and functional chemical systems through non-covalent interactions. This compound and its derivatives are excellent candidates for this field due to their defined shape and specific interaction sites.

The "rational design" of supramolecular structures involves the strategic selection of molecular building blocks that will spontaneously self-assemble into larger, ordered architectures. neilchampnessgroup.com this compound is identified as a potential "supramolecular host material," indicating its utility in forming such structures. The phenanthrene backbone provides a rigid, planar scaffold. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction, while the nitro group can engage in dipole-dipole interactions or act as a hydrogen bond acceptor. These specific sites allow chemists to program the self-assembly process, leading to the formation of predictable patterns in solution or the solid state.

Nature's photosynthetic systems, which use antenna complexes to capture light and funnel energy to a reaction center, provide inspiration for creating artificial light-harvesting systems. nih.gov These artificial systems aim to mimic this process by arranging multiple chromophores (light-absorbing molecules) in a way that facilitates efficient energy transfer. nih.goviomcworld.com

Derivatives of phenanthrene are instrumental in this research. For example, research has demonstrated the synthesis of phenanthroporphyrins, a class of modified porphyrin chromophores, starting from 9-nitrophenanthrene (B1214095). acs.org The synthesis involves creating a pyrrole (B145914) fused to the 9,10-positions of the phenanthrene ring. acs.orgacs.org These phenanthrene-fused porphyrins can then be assembled into larger arrays. In such an array, the phenanthrene units can act as initial light absorbers (antennae), transferring the captured energy to the porphyrin core, a process known as Förster Resonance Energy Transfer (FRET). nih.gov The efficiency of this energy transfer is highly dependent on the distance and orientation between the donor (phenanthrene) and acceptor (porphyrin) chromophores, which can be precisely controlled through supramolecular self-assembly. arxiv.orgmit.edu

| Principle/System | Relevance to this compound Derivatives | Key Concepts | Source |

| Artificial Light-Harvesting | Phenanthrene units fused to porphyrins can act as antenna chromophores. acs.org | Energy transfer, chromophore arrays, mimicking photosynthesis. nih.goviomcworld.com | nih.goviomcworld.comacs.org |

| Supramolecular Self-Assembly | Non-covalent interactions guide the arrangement of chromophores for optimal energy transfer. nih.gov | Controlled spatial organization, donor-acceptor distance. nih.gov | nih.gov |

| Energy Transfer Dynamics | Theoretical models are used to understand and optimize energy transfer rates in coupled chromophore systems. arxiv.org | Exciton dynamics, light-matter coupling. arxiv.org | arxiv.org |

Rational Design of Supramolecular Architectures

Chemical Building Block in the Synthesis of Complex Organic Frameworks

Beyond its direct use, this compound is a versatile chemical building block for constructing larger, more complex organic molecules and frameworks. Its two distinct functional groups at the 9- and 10-positions can be addressed with different chemical reactions, allowing for the stepwise construction of intricate architectures.

Its utility is clearly demonstrated in the synthesis of phenanthroporphyrins, where the phenanthrene unit is fused to a porphyrin ring system. acs.org This creates a highly conjugated, extended π-system with unique photophysical properties. Such porphyrin-based structures are themselves building blocks for even larger systems, including Metal-Organic Frameworks (MOFs). mdpi.com Porphyrinic MOFs are a class of materials with applications in catalysis, gas storage, and light-harvesting. mdpi.com The ability to synthesize phenanthrene-modified porphyrins from precursors like this compound opens a pathway to creating novel MOFs with tailored pore environments and functionalities.

The synthesis of pyrimidoindole derivatives for OLEDs further underscores its role as a foundational building block. patsnap.com The phenanthrene core is retained in the final product, providing the necessary electronic and structural foundation for the material's function.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 9-Bromo-10-nitrophenanthrene with high purity?

- Methodological Answer : The synthesis typically involves bromination and nitration of phenanthrene derivatives. For bromination, anhydrous conditions using Br₂ in a non-polar solvent (e.g., CCl₄) at 0–5°C minimize side reactions. Subsequent nitration requires controlled addition of HNO₃/H₂SO₄ at 50–60°C to avoid over-nitration. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity. Monitor intermediates using TLC and confirm final structure via NMR and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?

- Methodological Answer : ¹H/¹³C NMR (CDCl₃) identifies substitution patterns, but bromine and nitro groups cause deshielding and splitting. Use DEPT-135 and 2D-COSY/HMBC to resolve overlapping aromatic signals. FT-IR confirms nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, while GC-MS detects volatile impurities. For ambiguous results, combine with X-ray crystallography (SHELX refinement) .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to inhibit photodegradation and oxidative side reactions. Avoid contact with moisture (hydrolysis risk) and metals (catalytic decomposition). Regularly monitor purity via NMR or HPLC. Thermal stability tests (TGA/DSC) under N₂ can determine safe handling temperatures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The bromine atom acts as a leaving group, while the nitro group withdraws electron density, influencing Suzuki-Miyaura coupling efficiency. Simulate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental yields under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid state). Use variable-temperature NMR to probe conformational changes. If crystallography (SHELXL-refined) shows planar geometry but NMR suggests distortion, perform NOESY to assess spatial proximity. Cross-validate with UV-Vis and fluorescence spectroscopy , as conjugation differences alter absorption/emission profiles .

Q. How do thermal decomposition pathways of this compound differ under inert vs. oxidative atmospheres?

- Methodological Answer : Under N₂, pyrolysis (TGA-MS) releases HBr and NO₂ radicals, forming phenanthrene-derived char. In air, combustion generates CO, CO₂, and brominated dioxins (monitor via GC-ECD). Use FT-IR gas analysis to track volatile products. Mitigate hazards by optimizing reaction quenching (e.g., NaOH scrubbers for acidic gases) and ensuring fume hood ventilation .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in photochemical studies?

- Methodological Answer : Use UV-resistant glassware and PPE (nitrile gloves, UV-blocking goggles). Avoid halogenated solvents (e.g., CHCl₃) that may react under light. Conduct reactions in darkroom conditions or with amber filters. For spills, neutralize with NaHCO₃ and collect debris in sealed containers (CLP/GHS compliance) .

Data Contradiction Analysis

Q. Why might HPLC purity analysis contradict NMR integration ratios for this compound?

- Methodological Answer : Impurities with similar retention times (e.g., di-nitrated byproducts) may co-elute in HPLC but remain undetected. Use LC-MS for mass confirmation. NMR integration discrepancies often arise from paramagnetic impurities (e.g., trace metals); pre-treat samples with EDTA or Chelex resin. Cross-check with elemental analysis for Br/N stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.